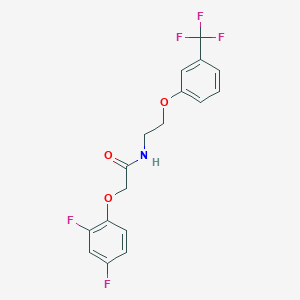
2-(2,4-difluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This section typically introduces the compound, its significance, and its potential applications or relevance in various fields. Given the specificity of the compound, it would likely be of interest in studies involving fluorinated organic compounds, which are known for their importance in pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
The synthesis of complex fluorinated compounds like “2-(2,4-difluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide” involves multiple steps, starting from basic fluorinated phenols or acetamides. Techniques might include halogenation, etherification, and acetylation steps, which are carefully designed to introduce the desired functional groups at specific locations on the molecular scaffold.
Molecular Structure Analysis
Molecular structure analysis of such a compound would involve spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and possibly X-ray crystallography to elucidate the structure. These methods provide information on the molecular skeleton, the positions of the fluorine atoms, and the overall 3D structure of the compound.
Chemical Reactions and Properties
This compound, containing multiple fluorine atoms, is expected to exhibit unique reactivity due to the electronegative nature of fluorine. It may undergo reactions typical for ethers and acetamides, such as nucleophilic substitution or hydrolysis under certain conditions. The presence of fluorine can significantly alter the compound's chemical behavior, making it more resistant to metabolism or hydrolysis, which is often leveraged in pharmaceutical design.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility in various solvents, and stability, would be determined through empirical studies. Fluorinated compounds tend to have high thermal and chemical stability and might display unique solubility characteristics compared to their non-fluorinated counterparts.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity with other chemical reagents, and photostability would be explored through laboratory experiments. The presence of fluorine atoms adjacent to ether and acetamide groups could influence these properties significantly, affecting the compound's reactivity and interactions with biological systems.
- Synthesis and herbicidal activity of novel compounds (Daoxin Wu et al., 2011)
- Structural and molecular docking analysis of anticancer drugs (G. Sharma et al., 2018)
- Synthesis, structural, DFT, and bio-assay of novel compounds (V. Devi & P. Awasthi, 2022)
科学的研究の応用
Organic Synthesis and Electrophilic Fluorination
Research on N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrates the utility of fluorinated compounds in organic synthesis, particularly as electrophilic fluorinating agents. These compounds can introduce fluorine atoms into organic molecules under mild conditions, showcasing their potential in synthesizing fluorinated analogs of bioactive molecules or materials with unique properties (Banks, Besheesh, & Tsiliopoulos, 1996).
Anticancer Drug Synthesis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural elucidation through molecular docking analysis indicates the potential of phenoxyacetamide derivatives in developing anticancer drugs. Such studies are crucial for identifying new therapeutic agents that can target specific cancer cell receptors, providing a foundation for further pharmaceutical research (Sharma et al., 2018).
Photoreactive Compounds for Material Science
The photoreactions of flutamide, a compound with structural similarities to phenoxyacetamides, in different solvents reveal its potential applications in material science. Understanding the photoreactivity of such compounds can inform the design of light-responsive materials, potentially useful in developing novel photoprotective coatings or photoactivated drug delivery systems (Watanabe, Fukuyoshi, & Oda, 2015).
Herbicidal Activity
Research on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides unveils their herbicidal activities against dicotyledonous weeds. Such findings highlight the potential of phenoxyacetamide derivatives in agricultural science, offering a pathway to developing new herbicides with specific action mechanisms (Wu et al., 2011).
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO3/c18-12-4-5-15(14(19)9-12)26-10-16(24)23-6-7-25-13-3-1-2-11(8-13)17(20,21)22/h1-5,8-9H,6-7,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBPLZHDFJKKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)COC2=C(C=C(C=C2)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

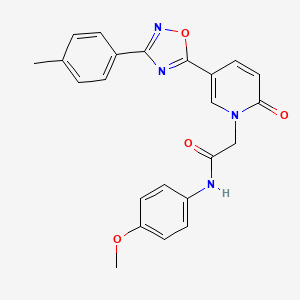
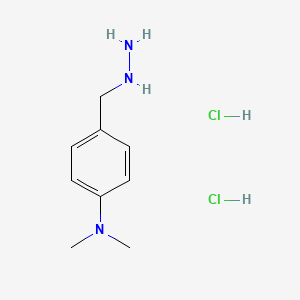
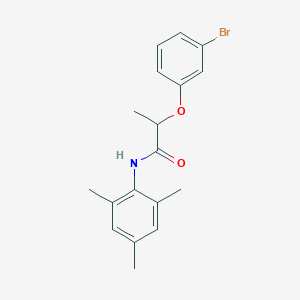
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2484936.png)
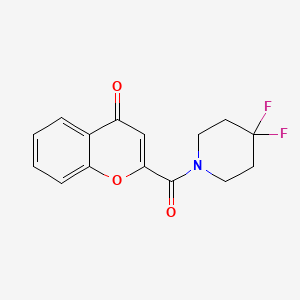
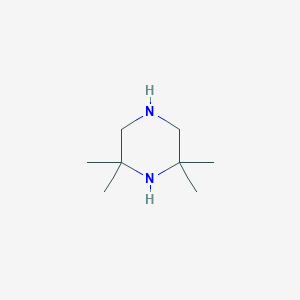
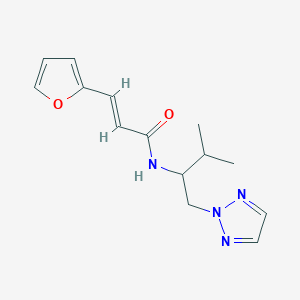
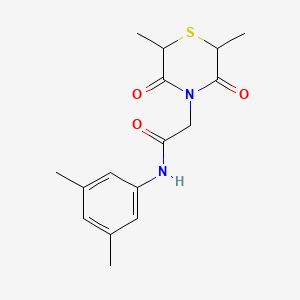
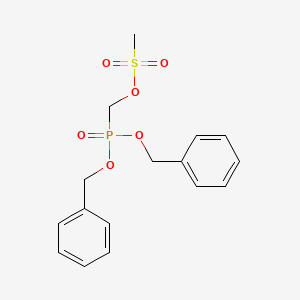
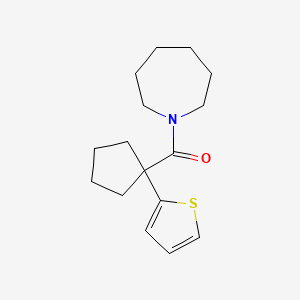
![N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2484947.png)
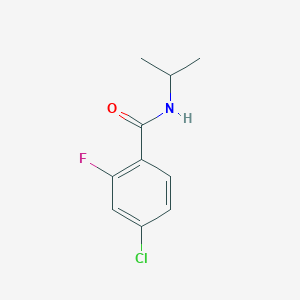
![2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2484950.png)
![2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B2484951.png)